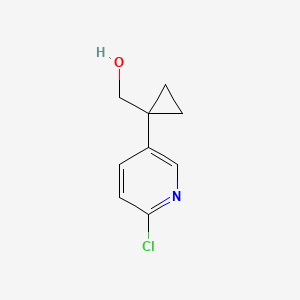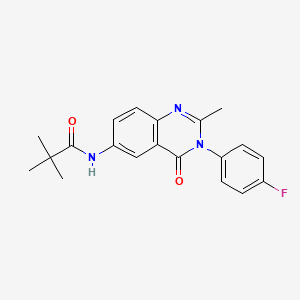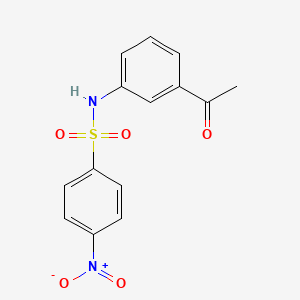![molecular formula C19H23FN2O3S B2784084 2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-6-methylpyridine CAS No. 2380034-16-0](/img/structure/B2784084.png)
2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-6-methylpyridine is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-6-methylpyridine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the piperidine derivative.
Attachment of the Methylsulfonyl Group: This can be done using sulfonylation reactions, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base.
Final Assembly: The final step involves the coupling of the functionalized piperidine with the pyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-6-methylpyridine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is explored for its use in the synthesis of advanced materials with unique properties, such as high thermal stability and electrical conductivity.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is also considered for use in the production of specialty chemicals and intermediates for other complex molecules.
Wirkmechanismus
The mechanism of action of 2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain targets, while the piperidine ring can modulate the compound’s overall activity. The methylsulfonyl group may contribute to the compound’s stability and solubility, facilitating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-6-methylpyridine
- 2-[[1-[(2-Bromophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-6-methylpyridine
- 2-[[1-[(2-Iodophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-6-methylpyridine
Uniqueness
2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-3-yl}methoxy)-6-methylpyridine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability and bioavailability, making this compound particularly interesting for pharmaceutical research.
Eigenschaften
IUPAC Name |
2-[[1-[(2-fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-6-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-15-6-4-10-19(21-15)25-13-16-7-5-11-22(12-16)26(23,24)14-17-8-2-3-9-18(17)20/h2-4,6,8-10,16H,5,7,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVZXEPXCTULET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-N-methylmorpholine-2-carboxamide](/img/structure/B2784012.png)


![N-Butyl-7-chloro-N-ethyl-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2784016.png)
![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2784018.png)
![(E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2784019.png)
![N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2784020.png)
![(3R)-3-methyl-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B2784022.png)


